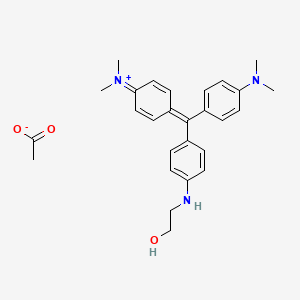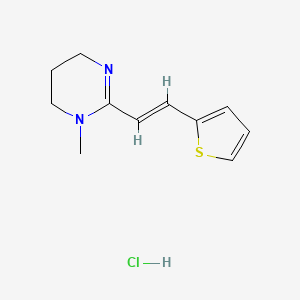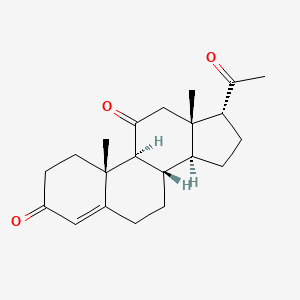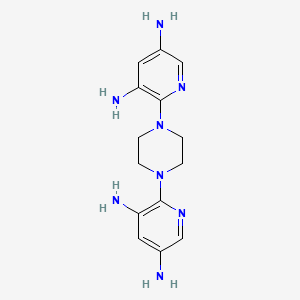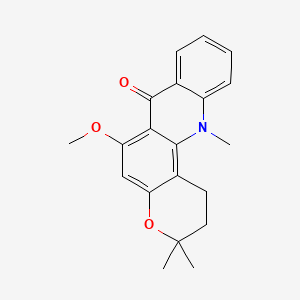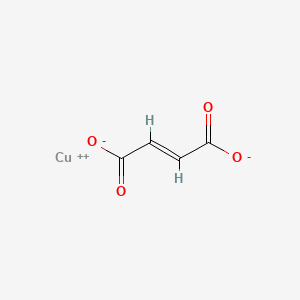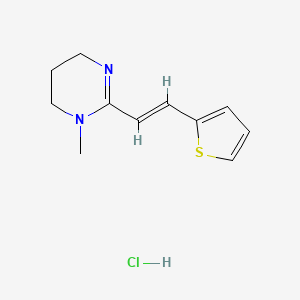
Pyrantel hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrantel hydrochloride is a pyrimidine-derivative anthelmintic agent used to treat various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is commonly administered orally and is known for its effectiveness in paralyzing and expelling parasitic worms from the host’s body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-(2-thienyl)vinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified chemical properties and potential therapeutic applications .
Applications De Recherche Scientifique
Pyrantel hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Pyrantel hydrochloride acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons. This results in the spastic paralysis of susceptible nematodes (worms), causing them to lose their grip on the intestinal wall and be expelled from the host’s body .
Comparaison Avec Des Composés Similaires
Mebendazole: Another anthelmintic agent used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic used for treating various parasitic infections.
Praziquantel: Used to treat schistosomiasis and other parasitic worm infections.
Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting microtubule synthesis in parasites. Praziquantel, on the other hand, increases the permeability of the parasite’s cell membrane to calcium ions, leading to paralysis and death of the parasite .
This compound is particularly effective against nematodes, making it a valuable option for treating specific parasitic infections .
Propriétés
Numéro CAS |
21446-87-7 |
|---|---|
Formule moléculaire |
C11H15ClN2S |
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |
Clé InChI |
ZYCUDGIOGBIKAV-IPZCTEOASA-N |
SMILES isomérique |
CN1CCCN=C1/C=C/C2=CC=CS2.Cl |
SMILES canonique |
CN1CCCN=C1C=CC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


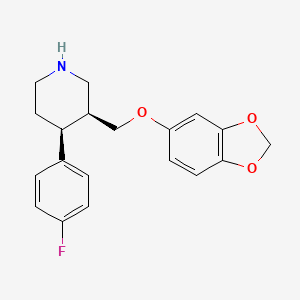
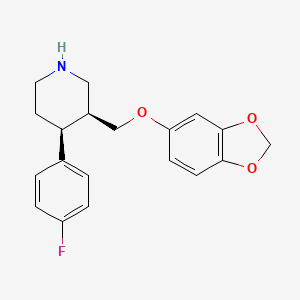
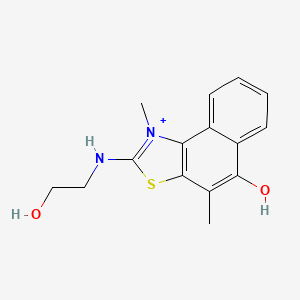
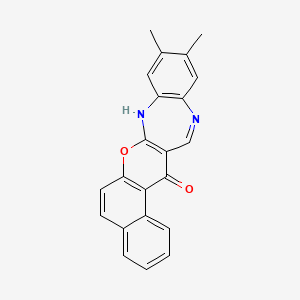
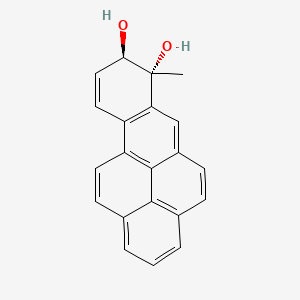

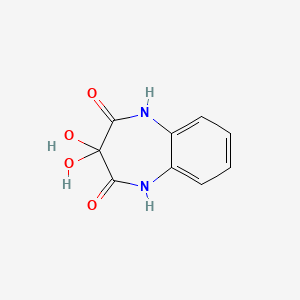
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
